molecular formula C23H17F3N2O2S B2368172 Ethyl 5-cyano-2-phenyl-6-((3-(trifluoromethyl)benzyl)sulfanyl)nicotinate CAS No. 306980-09-6

Ethyl 5-cyano-2-phenyl-6-((3-(trifluoromethyl)benzyl)sulfanyl)nicotinate

Cat. No.: B2368172
CAS No.: 306980-09-6
M. Wt: 442.46
InChI Key: ODSSKYTXFXHUKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-cyano-2-phenyl-6-((3-(trifluoromethyl)benzyl)sulfanyl)nicotinate is a complex organic compound that belongs to the class of nicotinates This compound is characterized by the presence of a cyano group, a phenyl group, and a trifluoromethyl benzyl sulfanyl group attached to a nicotinate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyano-2-phenyl-6-((3-(trifluoromethyl)benzyl)sulfanyl)nicotinate typically involves multi-step organic reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-2-phenyl-6-((3-(trifluoromethyl)benzyl)sulfanyl)nicotinate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 5-cyano-2-phenyl-6-((3-(trifluoromethyl)benzyl)sulfanyl)nicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-2-phenyl-6-((3-(trifluoromethyl)benzyl)sulfanyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-cyano-2-phenyl-6-((3-(trifluoromethyl)benzyl)sulfanyl)pyridine
  • Ethyl 5-cyano-2-phenyl-6-((3-(trifluoromethyl)benzyl)sulfanyl)quinoline

Uniqueness

Ethyl 5-cyano-2-phenyl-6-((3-(trifluoromethyl)benzyl)sulfanyl)nicotinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 5-cyano-2-phenyl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F3N2O2S/c1-2-30-22(29)19-12-17(13-27)21(28-20(19)16-8-4-3-5-9-16)31-14-15-7-6-10-18(11-15)23(24,25)26/h3-12H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSSKYTXFXHUKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)SCC2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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